Unii-PN3anl99HW

Description

UNII-PN3anl99HW is a complex chemical compound referenced in regulatory and technical documents, though its precise structural formula remains unspecified in publicly available literature. Key components linked to its synthesis or degradation include:

- Kap60HHI JHXJIOpHI (Phosgene, CAS 75-44-5): A carbonyl chloride used in chemical synthesis and industrial processes.

- XIOpHaH (Cyanogen chloride, CAS 506-77-4): A toxic gas with applications in chemical warfare and pesticide production.

- HHaH0BOIOpoⅡ (Hydrogen cyanide, CAS 74-90-8): A highly volatile cyanide compound.

The compound exhibits structural variability, including isomers and derivatives with substituted alkyl/aryl groups (e.g., N-IUaIKWI [methyl, ethyl, or propyl groups]) and thiophosphate esters (e.g., CAS 5842-07-9, identified as O,O-diethyl S-methyl dithiophosphate) .

Properties

CAS No. |

183800-35-3 |

|---|---|

Molecular Formula |

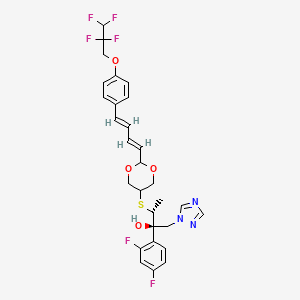

C29H29F6N3O4S |

Molecular Weight |

629.6 g/mol |

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-[[2-[(1E,3E)-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C29H29F6N3O4S/c1-19(28(39,15-38-18-36-17-37-38)24-11-8-21(30)12-25(24)31)43-23-13-40-26(41-14-23)5-3-2-4-20-6-9-22(10-7-20)42-16-29(34,35)27(32)33/h2-12,17-19,23,26-27,39H,13-16H2,1H3/b4-2+,5-3+/t19-,23?,26?,28-/m1/s1 |

InChI Key |

CLINAPYUTVBIPZ-RVDQZYSZSA-N |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=CC=C(C=C4)OCC(C(F)F)(F)F |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=CC=C(C=C4)OCC(C(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNII-PN3anl99HW with structurally or functionally related compounds, based on evidence from regulatory, synthetic, and toxicity

*Numerical identifiers from correspond to unverified internal codes.

Key Findings:

However, its exact hazard classification remains undefined .

Structural Flexibility : Unlike rigid aromatic compounds (e.g., 4,4'-H3OIpoINJINIeHINpeHO1 polymer), this compound’s variable alkyl/aryl substitutions suggest adaptability in industrial applications, such as polymer precursors or reactive intermediates .

Regulatory Standing: While phosgene and cyanogen chloride are tightly controlled under international treaties, this compound’s status is unclear, pending further toxicological evaluation .

Research and Regulatory Considerations

- Synthetic Pathways : highlights reactions involving metal-catalyzed destruction of chlorinated hydrocarbons, suggesting this compound may form via similar high-temperature or catalytic processes .

- Environmental Impact : Permissible concentration limits (nAK/nAy) for analogous compounds, such as cyanides, are stringent (e.g., <0.1 mg/L in water), implying this compound would require comparable handling protocols .

- Contradictions in Data : lists compounds with nitro groups (e.g., 2-H301Ipo1IJI-4,6-IHHHTpoQeHOJ) as low-risk, whereas this compound’s thiophosphate components align with higher toxicity profiles, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.